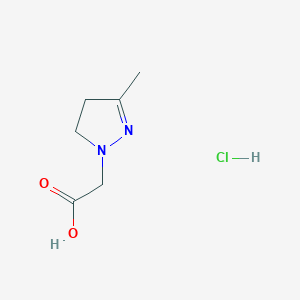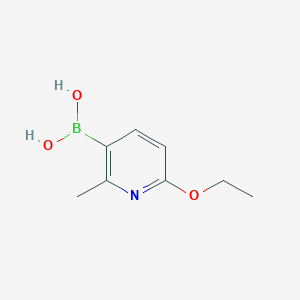
Ácido (3-metil-4,5-dihidro-1H-pirazo-1-IL)acético clorhidrato
Descripción general
Descripción
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C6H9ClN2O3 and a molecular weight of 192.60 . It is a solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(C1)N(CC(O)=O)N=C1C.[H]Cl . The InChI key is AJJYJOMPYGWRFD-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a solid . Unfortunately, the retrieved data does not provide further physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Investigación Farmacológica: Actividades Antileishmanial y Antimalárica
Este compuesto ha sido estudiado por su potencial para tratar enfermedades tropicales. Un estudio reciente demostró que los derivados de este compuesto mostraron una actividad significativa contra Leishmania aethiopica y Plasmodium berghei, que son los agentes causantes de la leishmaniasis y la malaria, respectivamente . Los derivados exhibieron una actividad antipromastigote superior y se descubrió que eran más efectivos que los medicamentos estándar en estudios in vitro e in vivo .
Síntesis Orgánica: Materiales Fotoluminiscentes
Los compuestos que contienen pirazol, incluido el ácido (3-metil-4,5-dihidro-1H-pirazo-1-IL)acético clorhidrato, son conocidos por sus excelentes propiedades de fluorescencia. Se han utilizado en la síntesis de materiales fotoluminiscentes, que tienen aplicaciones en materiales ópticos no lineales orgánicos y materiales fotorrefractivos .
Investigación Química: Estudios de Acoplamiento Molecular
Los derivados del compuesto se han utilizado en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos. Esto es crucial para el diseño de nuevos medicamentos, especialmente en el contexto de los medicamentos antileishmaniales y antimaláricos donde la resistencia es una preocupación creciente .
Ciencia de Materiales: Características de Transporte de Huecos
Los derivados de este compuesto se han explorado por sus características de transporte de huecos. Estas propiedades son valiosas en el desarrollo de materiales para dispositivos electrónicos, como diodos orgánicos emisores de luz (OLED) y otras tecnologías de semiconductores .
Química Analítica: Síntesis de Sondas Fluorescentes
La capacidad del compuesto para formar derivados fluorescentes lo convierte en un candidato para la síntesis de sondas fluorescentes. Estas sondas se pueden utilizar en diversas aplicaciones de química analítica, incluida la detección y cuantificación de sustancias biológicas y químicas .
Bioquímica: Estudios de Inhibición Enzimática
La investigación ha indicado que los derivados de pirazol pueden actuar como inhibidores enzimáticos. Esto es particularmente relevante en el estudio de enfermedades donde la actividad enzimática está desregulada. Los derivados del compuesto podrían usarse para estudiar la inhibición enzimática en un contexto bioquímico .
Química Farmacéutica: Diseño y Desarrollo de Medicamentos
Dado su potencial farmacológico, este compuesto es de interés en la química farmacéutica para el diseño y desarrollo de fármacos. Sus derivados podrían modificarse para mejorar su eficacia y reducir la toxicidad, lo que llevaría al desarrollo de nuevos agentes terapéuticos .
Ciencia Ambiental: Estudios de Fotodegradación
Las propiedades fotoluminiscentes de los derivados de este compuesto también los hacen adecuados para aplicaciones de ciencia ambiental, como el estudio de la fotodegradación de contaminantes. Esto puede ayudar a comprender la descomposición de productos químicos nocivos en el medio ambiente .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
It is known that pyrazoline derivatives, which this compound is a part of, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazoline derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Similar compounds have been reported to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activity .
Análisis Bioquímico
Biochemical Properties
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate in acetic acid to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4,5-dihydro-1H-pyrazole have been shown to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities . These effects highlight the compound’s potential in modulating cellular responses and its therapeutic potential.
Molecular Mechanism
At the molecular level, (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with hydrazine hydrate to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole is a key example of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the temporal effects of the compound in frequency-resolved sum-frequency generation vibrational spectroscopy (SFG-VS) have been analyzed to understand its spectral lineshapes and temporal response . These studies provide insights into the compound’s behavior over time and its potential long-term effects.
Dosage Effects in Animal Models
The effects of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. For example, the hypoglycemic and hepatoprotective effects of a related compound, Merremia vitifolia, were observed at different dosages in mice . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety.
Metabolic Pathways
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s role in lipid metabolic pathways has been studied in the context of Helicobacter pylori infection and metabolic dysfunction-associated steatotic liver disease . These interactions are crucial for understanding the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, the interaction of OsATX1 with heavy metal P1B-type ATPases affects copper transport and distribution in rice . These findings provide insights into the compound’s transport mechanisms and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, the prediction of protein subcellular localization using advanced protein language models and graph convolutional networks has been studied . These studies highlight the importance of subcellular localization in determining the compound’s effects and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKEPWLTQNLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700636 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134333-91-7 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















